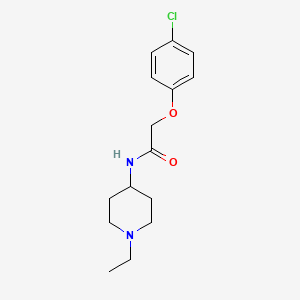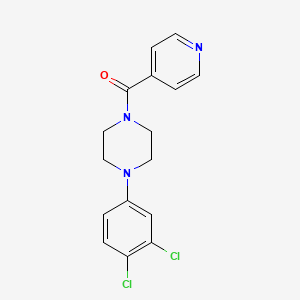
N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide often involves starting from 1H-indole or its derivatives. For example, Demopoulos et al. (2003) detailed an effective synthesis starting from 1H-indole, employing 4-(1-pyrrolidino)pyridine for the removal of a chloroacetyl moiety, suggesting a potential methodology for synthesizing similar compounds (Demopoulos, Nicolaou, & Zika, 2003).
Molecular Structure Analysis
The molecular structure of compounds like N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide is characterized using various spectroscopic techniques. Studies such as those by Bingul et al. (2019) on indole-2-carbohydrazides provide insights into the structural elucidation of these compounds through NMR, FT-IR, and mass spectroscopy, underscoring the importance of these techniques in analyzing the molecular structure of indole derivatives (Bingul, Sağlam, Kandemir, Boğa, & Sengul, 2019).
Chemical Reactions and Properties
The chemical reactivity of indole derivatives encompasses a wide range of reactions, including acetylation, cyclization, and conjugation with various reagents. Samsoniya et al. (1982) investigated the Vilsmeier-Haack reaction with pyrroloindole, resulting in acetylated derivatives, indicative of the versatile reactivity of compounds with indole units (Samsoniya, Targamadze, Kozik, & Suvorov, 1982).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. Kukuljan et al. (2016) synthesized and characterized the crystal structures of substituted indole and gramine derivatives, providing valuable data on the physical properties of these molecules (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Properties Analysis
The chemical properties of N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide-like compounds, including reactivity, stability, and interactions with biological targets, are derived from their functional groups and molecular structure. Research by Rawat and Singh (2014) on pyrrole hydrazide–hydrazone compounds utilized experimental and quantum chemical calculations to elucidate chemical reactivity, highlighting the role of structure in determining chemical behavior (Rawat & Singh, 2014).
Applications De Recherche Scientifique
Dual Chemosensor for Ion Recognition
A novel compound with structural similarities to N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanohydrazide demonstrated selective recognition toward Fe³⁺ and Cu²⁺ ions over other cations. This dual chemosensor capability stems from its specific structural features, which enable it to distinguish and bind selectively to these metal ions, showcasing its potential in environmental monitoring and chemical sensing applications (Şenkuytu et al., 2019).
Antioxidant and Acetylcholinesterase Inhibition
Another study focused on the synthesis of indole-2-carbohydrazides and their derivatives, revealing that these compounds possess significant antioxidant properties. Furthermore, they showed promising results in acetylcholinesterase enzyme inhibition assays, suggesting potential therapeutic applications in managing diseases related to oxidative stress and cholinergic dysfunction (Bingul et al., 2019).
Antimicrobial Activities
The synthesis of new N-substituted indole derivatives has led to compounds with noteworthy in vitro antimicrobial activities. This research highlights the versatility of indole derivatives in combating microbial infections, presenting a foundation for developing new antimicrobial agents (Shaikh & Debebe, 2020).
Synthesis Techniques and Chemical Properties
Research has also delved into the synthesis techniques and chemical properties of related indole derivatives, showcasing methods for creating complex molecules with potential applications in medicinal chemistry and materials science. These studies offer insights into the versatility of indole-based compounds in synthesizing a wide array of structurally diverse and functionally rich molecules (Rosen et al., 2014).
Propriétés
IUPAC Name |
N'-(2-indol-1-ylacetyl)-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)14(20)17-16-13(19)10-18-9-8-11-6-4-5-7-12(11)18/h4-9H,10H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQQHZINOFVTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1H-indol-1-ylacetyl)-2,2-dimethylpropanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)

